REACTION_SMILES
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[CH2:20]([SiH:21]([CH2:22][CH3:23])[CH2:24][CH3:25])[CH3:26].[F:1][c:2]1[c:3]2[c:8]([cH:9][cH:10][cH:11]1)[NH:7][CH2:6][CH2:5][C:4]2=[O:12].[OH:13][C:14]([C:15]([F:16])([F:17])[F:18])=[O:19]>>[F:1][c:2]1[c:3]2[c:8]([cH:9][cH:10][cH:11]1)[NH:7][CH2:6][CH2:5][CH2:4]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCNc2cccc(F)c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Fc1cccc2c1CCCN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |